molecular formula C14H13O5P B10760180 Pasbn

Pasbn

Cat. No.: B10760180
M. Wt: 292.22 g/mol
InChI Key: PWDTUFYQEUEVQD-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphoric acid, 2-formylphenyl phenylmethyl ester can be achieved through various synthetic routes. One common method involves the reaction of benzyl alcohol with 2-formylphenyl phosphoric acid under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid and is carried out at elevated temperatures to facilitate esterification .

Industrial Production Methods

In industrial settings, the production of phosphoric acid, 2-formylphenyl phenylmethyl ester often involves large-scale esterification processes. These processes utilize continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reagents and optimized reaction conditions helps achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Phosphoric acid, 2-formylphenyl phenylmethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Phosphoric acid, 2-formylphenyl phenylmethyl ester has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: The compound is studied for its potential interactions with biological molecules, including proteins and enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in targeting specific molecular pathways.

    Industry: It is used in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of phosphoric acid, 2-formylphenyl phenylmethyl ester involves its interaction with molecular targets such as proto-oncogene tyrosine-protein kinase Src. The compound binds to the active site of the enzyme, inhibiting its activity and affecting downstream signaling pathways. This interaction can lead to various biological effects, including modulation of cell growth and differentiation .

Comparison with Similar Compounds

Phosphoric acid, 2-formylphenyl phenylmethyl ester can be compared with other benzoyl derivatives:

Properties

Molecular Formula

C14H13O5P

Molecular Weight

292.22 g/mol

IUPAC Name

benzyl (2-formylphenyl) hydrogen phosphate

InChI

InChI=1S/C14H13O5P/c15-10-13-8-4-5-9-14(13)19-20(16,17)18-11-12-6-2-1-3-7-12/h1-10H,11H2,(H,16,17)

InChI Key

PWDTUFYQEUEVQD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COP(=O)(O)OC2=CC=CC=C2C=O

Origin of Product

United States

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